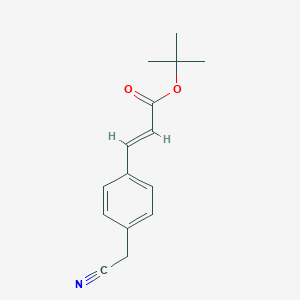

Tert-butyl 4-(cyanomethyl)cinnamate

Vue d'ensemble

Description

Tert-butyl 4-(cyanomethyl)cinnamate: is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.30 g/mol . It is primarily used in research settings and is known for its applications in proteomics research . This compound is a derivative of cinnamic acid and contains a tert-butyl ester group and a cyanomethyl group attached to the aromatic ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(cyanomethyl)cinnamate typically involves the esterification of 4-(cyanomethyl)cinnamic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions would be essential to ensure high purity and consistent quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl 4-(cyanomethyl)cinnamate can undergo various chemical reactions, including:

Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Major Products Formed:

Oxidation: 4-(carboxymethyl)cinnamic acid.

Reduction: 4-(aminomethyl)cinnamate.

Substitution: 4-(cyanomethyl)-2-nitrocinnamate or 4-(cyanomethyl)-2-bromocinnamate.

Applications De Recherche Scientifique

Chemical Properties and Structure

Tert-butyl 4-(cyanomethyl)cinnamate is characterized by its molecular formula and a structure that includes a cinnamate moiety. The presence of the cyanomethyl group enhances its reactivity, making it suitable for various chemical transformations.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in several reactions:

- Alkylation Reactions : The compound can be utilized in alkylation processes to introduce various functional groups into organic frameworks. This is particularly useful in the synthesis of complex molecules for pharmaceuticals .

- Michael Addition : It can act as a Michael acceptor due to the electron-withdrawing nature of the cyanomethyl group, facilitating the formation of carbon-carbon bonds with nucleophiles .

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential therapeutic applications:

Fragrance and Flavor Industry

Due to its pleasant aromatic properties, this compound can potentially be used in the fragrance industry. Compounds with similar structures are often incorporated into perfumes and flavorings because they impart desirable scents and tastes .

Case Study 1: Synthesis of Derivatives

A study focused on synthesizing various derivatives of this compound demonstrated its versatility as a building block. The derivatives exhibited enhanced biological activities, suggesting that modifications to the cyanomethyl group could lead to improved pharmacological profiles.

Case Study 2: Anticancer Screening

In a screening of several cinnamate derivatives, one study reported that certain modifications to compounds like this compound resulted in significant cytotoxic effects against cancer cell lines. This indicates potential pathways for developing new anticancer agents based on this compound's structure.

Mécanisme D'action

The mechanism of action of tert-butyl 4-(cyanomethyl)cinnamate involves its interaction with molecular targets such as enzymes and receptors. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death . The compound’s UV-absorbing properties are attributed to the conjugated double bond system in the cinnamate structure, which allows it to absorb and dissipate UV radiation .

Comparaison Avec Des Composés Similaires

- Ethyl cinnamate

- Methyl cinnamate

- Butyl cinnamate

Comparison: Tert-butyl 4-(cyanomethyl)cinnamate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties compared to other cinnamate derivatives. For example, ethyl cinnamate and methyl cinnamate do not possess the nitrile functionality, which limits their reactivity in certain chemical transformations . Additionally, the tert-butyl ester group provides steric hindrance, affecting the compound’s reactivity and stability .

Activité Biologique

Tert-butyl 4-(cyanomethyl)cinnamate (TBCC) is a compound with a chemical formula of CHNO that has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of TBCC can be attributed to several mechanisms:

- Antioxidant Activity : TBCC exhibits significant free radical scavenging capabilities, which contribute to its potential protective effects against oxidative stress in cells .

- Anti-inflammatory Effects : Studies indicate that TBCC may modulate inflammatory pathways, potentially reducing cytokine production in various cell types .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that TBCC can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Biological Activity Data

The following table summarizes key biological activities and findings associated with TBCC:

Case Studies and Research Findings

- Antioxidant Studies : Research has demonstrated that TBCC effectively scavenges free radicals in vitro. In a study measuring the DPPH radical scavenging activity, TBCC showed an IC value comparable to established antioxidants, indicating its potential as a natural antioxidant agent .

- Cancer Cell Apoptosis : In vitro assays using MCF-7 breast cancer cells revealed that TBCC induced significant apoptosis at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that TBCC may trigger intrinsic apoptotic pathways .

- Inflammation Modulation : A study investigating the effects of TBCC on TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with TBCC resulted in a notable reduction in TNF-α levels. This suggests its potential utility in managing inflammatory diseases .

Propriétés

IUPAC Name |

tert-butyl 3-[4-(cyanomethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGFRQZECZHVKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700580 | |

| Record name | tert-Butyl 3-[4-(cyanomethyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120225-74-3 | |

| Record name | tert-Butyl 3-[4-(cyanomethyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.